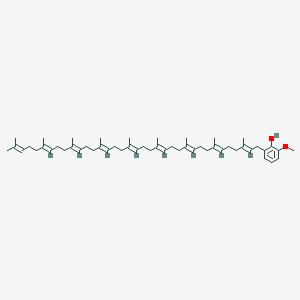

2-Methoxy-6-(all-trans-nonaprenyl)phenol

Descripción

Propiedades

Fórmula molecular |

C52H80O2 |

|---|---|

Peso molecular |

737.2 g/mol |

Nombre IUPAC |

2-methoxy-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]phenol |

InChI |

InChI=1S/C52H80O2/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)39-40-50-37-20-38-51(54-11)52(50)53/h20-21,23,25,27,29,31,33,35,37-39,53H,12-19,22,24,26,28,30,32,34,36,40H2,1-11H3/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-39+ |

Clave InChI |

XRYXRAOXVPWHHK-SSRAZKMSSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C)C)C)C |

SMILES isomérico |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)OC)O)/C)/C)/C)/C)/C)/C)/C)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C)C)C)C |

Origen del producto |

United States |

Biological Occurrence and Isolation Methodologies for Research

Natural Occurrence and Taxonomic Distribution

2-Methoxy-6-(all-trans-nonaprenyl)phenol is a specific member of the 2-methoxy-6-(all-trans-polyprenyl)phenol class of molecules. ebi.ac.uk These compounds are critical intermediates in the biosynthesis of Coenzyme Q (CoQ), also known as ubiquinone, a vital lipid-soluble electron carrier in the respiratory chain of both prokaryotes and eukaryotes. ebi.ac.uknih.gov The length of the all-trans-polyprenyl tail varies between species, which dictates the specific CoQ homolog produced (e.g., CoQ9, CoQ10). nih.gov Consequently, the occurrence of 2-Methoxy-6-(all-trans-nonaprenyl )phenol is specifically linked to organisms that synthesize Coenzyme Q9. ebi.ac.ukchemspider.comebi.ac.uk

In prokaryotes like Escherichia coli, the biosynthesis of Coenzyme Q has been extensively studied. nih.gov However, E. coli predominantly synthesizes Coenzyme Q8, which features an octaprenyl tail. nih.gov The biosynthetic pathway involves the decarboxylation of 3-octaprenyl-4-hydroxybenzoate to form 2-octaprenylphenol, which then undergoes a series of hydroxylation and methylation reactions. wikipedia.org Therefore, the direct analog found in E. coli is 2-Methoxy-6-(all-trans-octaprenyl)phenol . wikipedia.org This compound has been identified as a metabolite in E. coli (strain K12, MG1655).

The enzymatic steps for methylation are carried out by proteins homologous to those in eukaryotes; in E. coli, the UbiG polypeptide is an O-methyltransferase that catalyzes methylation steps in the CoQ pathway. ebi.ac.uk While the core biosynthetic logic is conserved, the specific intermediate is the octaprenyl variant, not the nonaprenyl one.

The Coenzyme Q biosynthetic pathway is a conserved feature in eukaryotes, with most of the enzymes located in the mitochondria. nih.gov However, the length of the polyprenyl tail, and thus the specific intermediates, varies significantly across different model organisms.

Saccharomyces cerevisiae (Yeast): The yeast model has been instrumental in dissecting the CoQ biosynthetic pathway. youtube.com S. cerevisiae synthesizes Coenzyme Q6, which has a hexaprenyl tail. nih.gov Consequently, the corresponding intermediate in this organism is 2-Methoxy-6-(all-trans-hexaprenyl)phenol . metanetx.org The O-methylation steps are catalyzed by the Coq3 polypeptide, which is associated with the matrix-facing side of the inner mitochondrial membrane. ebi.ac.uk

Rat Liver: Rats, like mice, predominantly produce Coenzyme Q9. nih.gov As a result, this compound has been definitively isolated and identified as a naturally occurring intermediate in the biosynthesis of ubiquinone-9 in rat liver. nih.gov Its identity was confirmed through methods including chromatography, mass spectrometry, and spectrophotometry. nih.gov

Drosophila melanogaster (Fruit Fly): The fruit fly is known to synthesize multiple isoforms of Coenzyme Q, including CoQ8, CoQ9, and CoQ10. nih.gov The presence of a robust CoQ9 biosynthetic pathway implies that this compound is a necessary intermediate in this organism. nih.govnih.gov The genetic machinery, including homologs of the COQ genes, is present in Drosophila, and their disruption affects CoQ synthesis and development. nih.govuniprot.org

Paramecium tetraurelia: While Paramecium is a well-known eukaryotic model, specific studies detailing its Coenzyme Q biosynthetic pathway and intermediates are not prominent in the researched literature. As a respiring ciliate, it is expected to possess a CoQ system, but the specific homolog and its intermediates like this compound have not been explicitly documented.

Leishmania infantum: Studies on related species such as Leishmania major and Leishmania donovani have confirmed that these protozoan parasites synthesize Coenzyme Q9. nih.govnih.gov The biosynthesis of UQ9 in Leishmania indicates that this compound is an expected metabolic intermediate in these organisms, including L. infantum. nih.gov Their biosynthetic pathway for the quinone ring shows similarities to both bacterial and mammalian systems, utilizing p-hydroxybenzoic acid as a key precursor. nih.gov

Table 1: Occurrence of 2-Methoxy-6-polyprenylphenol Analogs in Various Organisms

| Organism | Primary CoQ Form | Corresponding Phenolic Intermediate | Status |

|---|---|---|---|

| Escherichia coli | CoQ8 | 2-Methoxy-6-(all-trans-octaprenyl)phenol | Confirmed Intermediate |

| Saccharomyces cerevisiae | CoQ6 | 2-Methoxy-6-(all-trans-hexaprenyl)phenol | Confirmed Intermediate |

| Rat (Rattus sp.) | CoQ9 | This compound | Isolated & Identified |

| Drosophila melanogaster | CoQ9 / CoQ10 | This compound | Inferred Intermediate |

| Leishmania sp. | CoQ9 | This compound | Inferred Intermediate |

Advanced Isolation and Purification Techniques for Research Applications

The isolation of this compound from biological sources relies on multi-step chromatographic techniques due to its lipophilic nature and presence in complex lipid mixtures. A key historical example is its isolation from the livers of rats treated with specific metabolic inhibitors to cause the accumulation of CoQ intermediates. nih.gov The process typically involves:

Extraction: The initial step is the extraction of total lipids from the tissue homogenate, often using organic solvents. nih.gov

Column Chromatography: The crude lipid extract is then subjected to column chromatography. For instance, Florisil, a magnesia-silica gel adsorbent, has been used effectively for the initial separation of CoQ-related compounds. nih.gov

Thin-Layer Chromatography (TLC): Further purification is achieved using TLC, which separates compounds based on their differential partitioning between the stationary and mobile phases. nih.gov This method is crucial for isolating specific intermediates from a mixture of closely related lipids. wikipedia.org

Final identification is confirmed through spectroscopic analysis, including mass spectrometry and UV spectrophotometry. nih.gov

For the broader class of phenolic compounds, modern green extraction techniques are being developed to improve efficiency and reduce environmental impact. nih.gov Natural Deep Eutectic Solvents (NADES) have emerged as a promising alternative to conventional organic solvents. ebi.ac.uk NADES are mixtures of natural compounds, such as sugars, organic acids, or choline (B1196258) chloride, that form a liquid with a lower melting point than the individual components. nih.gov

These solvents can be tailored to selectively extract phenolic compounds from complex biological matrices. nih.gov The mechanism involves the formation of hydrogen bonds between the NADES components and the target phenolic compounds. nih.gov The extraction efficiency can be optimized by adjusting factors like the molar ratio of NADES components, water content, temperature, and the use of assistance methods like ultrasound-assisted extraction (UAE). nih.govnih.gov While not yet specifically documented for this compound, the principles of NADES extraction are broadly applicable to phenolic lipids.

Table 2: Examples of NADES Combinations for Phenolic Compound Extraction

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Typical Molar Ratio (HBA:HBD) | Application Note |

|---|---|---|---|

| Choline Chloride | Lactic Acid | 1:2 | Showed high solubility for phenolics and flavonoids from black mulberry fruit. nih.gov |

| Choline Chloride | Ascorbic Acid | 1:2 | Effective for extracting phenolic compounds from coconut shell biomass. nih.gov |

| L-proline | Lactic Acid | 1:2 | Used with ultrasound assistance to extract phenolics from celtuce leaves. nih.gov |

| Choline Chloride | Citric Acid | 1:1 | Used for extracting phenolics from mulberry leaves. |

| Betaine | Lactic Acid | 1:2 | Forms a stable liquid for extraction processes. nih.gov |

A primary strategy for isolating specific biosynthetic intermediates, such as this compound, for enzymatic studies is the use of mutant organisms. wikipedia.org By creating null or point mutations in the genes encoding the enzymes of the CoQ biosynthetic pathway (COQ or ubi genes), the pathway can be blocked at a specific step. youtube.com

This blockage leads to the accumulation of the substrate for the non-functional enzyme. For example, a yeast mutant lacking a functional COQ gene for a specific hydroxylation or methylation step will accumulate the precursor to that reaction. youtube.com These accumulated intermediates can then be extracted from the mutant cells using organic solvents and purified via chromatographic methods like TLC for structural determination and use in in vitro enzymatic assays. wikipedia.org This approach has been fundamental in piecing together the precise order of reactions in the CoQ biosynthetic pathway in both E. coli and yeast. wikipedia.org

Enzymology and Biosynthetic Pathways of 2 Methoxy 6 All Trans Nonaprenyl Phenol

Position within the Ubiquinone Biosynthesis Cascade

2-Methoxy-6-(all-trans-nonaprenyl)phenol occupies a specific position within the complex multi-step biosynthetic pathway of ubiquinone. This pathway involves a series of modifications to a benzene (B151609) ring, which is anchored to the membrane by a long polyprenyl tail.

In prokaryotes such as Escherichia coli, the biosynthesis of ubiquinone diverges from the eukaryotic pathway at the initial steps. researchgate.net The formation of 2-Methoxy-6-(all-trans-polyprenyl)phenol is a critical O-methylation step. researchgate.net The substrate for this reaction is 3-(all-trans-polyprenyl)benzene-1,2-diol (also known as 2-polyprenyl-6-hydroxyphenol). researchgate.netuniprot.org

The reaction is catalyzed by an S-adenosyl-L-methionine (AdoMet)-dependent O-methyltransferase, which transfers a methyl group from AdoMet to the hydroxyl group at position 2 of the benzene ring. researchgate.netuniprot.org This enzymatic step results in the synthesis of 2-methoxy-6-(all-trans-polyprenyl)phenol. researchgate.netuniprot.org In E. coli, the enzyme responsible for this first O-methylation is the UbiG methyltransferase. researchgate.net

Following its formation, 2-Methoxy-6-(all-trans-polyprenyl)phenol serves as a substrate for a subsequent modification in the ubiquinone biosynthesis cascade. This next step is a hydroxylation reaction that converts the phenol (B47542) into a hydroquinone (B1673460).

The enzyme 2-polyprenyl-6-methoxyphenol hydroxylase, encoded by the ubiH gene in E. coli, catalyzes the introduction of a hydroxyl group onto the benzene ring, transforming 2-Methoxy-6-(all-trans-polyprenyl)phenol into 2-Methoxy-6-(all-trans-polyprenyl)benzene-1,4-diol. uniprot.org This hydroquinone is then further modified in subsequent steps, including a C-methylation catalyzed by the UbiE enzyme, to ultimately form ubiquinone. uniprot.orgnih.gov Studies in rats have also identified 6-methoxy-2-nonaprenylphenol as a direct precursor in the biosynthesis of ubiquinone-9. nih.gov

Characterization of Key Methyltransferases

The O-methylation steps are fundamental to ubiquinone biosynthesis and are catalyzed by a conserved family of methyltransferases. In prokaryotes, this function is primarily carried out by the UbiG protein, while in eukaryotes, the homologous Coq3 polypeptide performs this role. researchgate.netnih.govoup.comnih.gov

The UbiG protein in E. coli is an S-adenosylmethionine-dependent methyltransferase that is essential for coenzyme Q biosynthesis. nih.govportlandpress.com Functional studies have demonstrated that UbiG is responsible for catalyzing both of the O-methylation reactions required in the E. coli pathway. nih.govnih.govwikipedia.org The first is the methylation of 3-(all-trans-polyprenyl)benzene-1,2-diol to produce 2-methoxy-6-(all-trans-polyprenyl)phenol. researchgate.netuniprot.org The second O-methylation occurs later in the pathway, converting 2-polyprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol to ubiquinol. researchgate.net

The UbiG polypeptide has been shown to function as a soluble enzyme, but recent findings indicate it is a novel membrane-binding protein. nih.govnih.gov It specifically binds to liposomes containing cardiolipin (B10847521) or phosphatidylglycerol, which are major components of the E. coli plasma membrane. nih.gov This membrane association is mediated by a unique, conserved insertion sequence and is required for its function in vivo. nih.gov Genetic complementation studies have confirmed the essential role of UbiG, as mutations in the ubiG gene lead to Q-deficiency, which can be rescued by a functional copy of the gene. nih.gov

In eukaryotes such as Saccharomyces cerevisiae (yeast) and rats, the Coq3 polypeptide is the functional homolog of UbiG. nih.govoup.com It is a mitochondrial protein, peripherally associated with the matrix-facing side of the inner mitochondrial membrane. nih.govportlandpress.com Similar to UbiG, Coq3 is an O-methyltransferase that catalyzes two distinct methylation steps in the eukaryotic ubiquinone biosynthesis pathway. ebi.ac.uknih.govoup.com However, the initial substrate in eukaryotes differs from that in prokaryotes. researchgate.net

The methyltransferases UbiG and Coq3 exhibit specificity for their substrates, but can recognize intermediates with varying polyprenyl tail lengths. nih.gov The length of this isoprenoid chain is species-specific; for instance, E. coli synthesizes Q8 (8 isoprene (B109036) units), S. cerevisiae produces Q6, and humans primarily synthesize Q10. researchgate.netnih.gov

Research has shown that the purified E. coli UbiG enzyme can catalyze O-methylation on farnesylated analogs of Q intermediates, which have a shorter, 3-unit isoprenyl tail. nih.gov Likewise, both yeast and rat Coq3 recognize these farnesylated demethyl-Q precursors as substrates. nih.gov This indicates a degree of flexibility in accommodating different chain lengths. However, the specific length of the polyprenyl tail is crucial for the final ubiquinone's function, as it ensures proper localization and interaction within the lipid bilayer of the membrane. nih.gov The ability of the enzymes to act on precursors with different chain lengths is fundamental to the production of the correct, species-specific form of Coenzyme Q. nih.gov

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound and its Derivatives

| Enzyme/Protein | Organism (Example) | Gene | Function | Location |

|---|---|---|---|---|

| UbiG Methyltransferase | Escherichia coli | ubiG | Catalyzes two O-methylation steps in ubiquinone biosynthesis. nih.govuniprot.org | Plasma Membrane Associated nih.gov |

| Coq3 Polypeptide | Saccharomyces cerevisiae | COQ3 | Catalyzes two O-methylation steps in ubiquinone biosynthesis. nih.govnih.gov | Mitochondrial Inner Membrane nih.govportlandpress.com |

| 2-polyprenyl-6-methoxyphenol hydroxylase | Escherichia coli | ubiH | Hydroxylates 2-methoxy-6-polyprenylphenol. researchgate.net | N/A |

| UbiE Methyltransferase | Escherichia coli | ubiE | Catalyzes C-methylation of the benzoquinone ring. uniprot.orgnih.gov | N/A |

Table 2: Reactions Involving 2-Methoxy-6-(all-trans-polyprenyl)phenol

| Reaction | Substrate | Enzyme | Product | Organism (Example) |

|---|---|---|---|---|

| O-Methylation | 3-(all-trans-polyprenyl)benzene-1,2-diol uniprot.org | UbiG researchgate.net | 2-Methoxy-6-(all-trans-polyprenyl)phenol researchgate.netuniprot.org | E. coli |

| Hydroxylation | 2-Methoxy-6-(all-trans-polyprenyl)phenol | UbiH researchgate.net | 2-Methoxy-6-(all-trans-polyprenyl)benzene-1,4-diol | E. coli |

Hydroxylase Enzymes Involved in Downstream Conversions

In the aerobic biosynthesis of ubiquinone, three essential hydroxylation reactions occur on the benzene ring, catalyzed by specific hydroxylase enzymes. nih.govoup.com These enzymes are typically flavin-dependent monooxygenases that utilize molecular oxygen. ebi.ac.ukebi.ac.uknih.gov The specific enzymes involved differ between prokaryotes, such as Escherichia coli, and eukaryotes, like Saccharomyces cerevisiae (yeast) and humans, although they often perform analogous functions. nih.gov

Coq6 is a mitochondrial flavin-dependent monooxygenase essential for ubiquinone biosynthesis in eukaryotes. ebi.ac.ukuniprot.org Research has established that Coq6 is primarily responsible for the C5-hydroxylation of the benzoquinone ring. ebi.ac.uknih.gov This reaction converts a 4-hydroxybenzoic acid derivative into a 3,4-dihydroxybenzoic acid derivative. uniprot.orgebi.ac.uk For instance, in yeast, Coq6 catalyzes the conversion of 3-hexaprenyl-4-hydroxybenzoic acid (HHB) to 3-hexaprenyl-4,5-dihydroxybenzoic acid. ebi.ac.uk

Furthermore, recent studies indicate that in humans, COQ6 is a bifunctional enzyme, participating in two separate, non-consecutive hydroxylation steps. uniprot.org In addition to the C5-hydroxylation, it also catalyzes the C1-hydroxylation (also referred to as C6-hydroxylation in some literature depending on the nomenclature of the intermediate) of the precursor 2-methoxy-6-(all-trans-decaprenyl)phenol to produce 2-methoxy-6-(all-trans-decaprenyl)benzene-1,4-diol (ubiquinol). uniprot.org This demonstrates a crucial role for Coq6 in modifying late-stage intermediates like the subject compound. The catalytic activity of Coq6 is dependent on an electron supply system, which in yeast involves the ferredoxin Yah1 and the ferredoxin reductase Arh1. nih.govxenbase.org

In prokaryotes such as E. coli, the C5-hydroxylation step is catalyzed by the UbiI enzyme, also known as VisC. nih.govresearchgate.net UbiI is a flavin-dependent monooxygenase that functions exclusively in the aerobic ubiquinone biosynthetic pathway. nih.govresearchgate.net Genetic and biochemical studies have definitively shown that UbiI introduces the hydroxyl group at the C5 position of the benzoquinone ring. nih.gov Strains deficient in the ubiI gene accumulate pathway intermediates and show reduced levels of coenzyme Q. nih.govresearchgate.net The crystal structure of a truncated form of UbiI confirms its similarity to other FAD-dependent para-hydroxybenzoate hydroxylases, providing a structural basis for its function. nih.gov The identification of UbiI's role completed the characterization of the three monooxygenases required for aerobic coenzyme Q biosynthesis in E. coli. nih.govresearchgate.net

UbiH is another key hydroxylase in the E. coli ubiquinone biosynthesis pathway, responsible for the C4-hydroxylation (equivalent to the C1-hydroxylation in the eukaryotic pathway leading to ubiquinol). nih.govnih.gov This enzyme is a flavin-dependent monooxygenase that shares significant sequence homology with UbiF and UbiI. nih.govebi.ac.uknih.gov UbiH catalyzes the conversion of 2-methoxy-6-(all-trans-octaprenyl)phenol to its corresponding benzene-1,4-diol (B12442567) (ubiquinol-8) in E. coli. oup.comnih.gov Mutants lacking a functional ubiH gene are deficient in ubiquinone synthesis and cannot grow on non-fermentable carbon sources like succinate. nih.gov The eukaryotic enzyme performing this specific hydroxylation step has not yet been definitively identified, and it may employ a different enzymatic mechanism, as it does not appear to require the same cofactors as the C5-hydroxylation. nih.gov

Table 1: Key Hydroxylase Enzymes in Ubiquinone Biosynthesis

| Enzyme (Gene) | Organism Type | Function | Substrate Example | Product Example | Cofactor(s) |

|---|---|---|---|---|---|

| Coq6 | Eukaryotes (e.g., Human, Yeast) | C5-Hydroxylation and C1-Hydroxylation | 2-methoxy-6-(all-trans-decaprenyl)phenol | 2-methoxy-6-(all-trans-decaprenyl)benzene-1,4-diol | FAD, Ferredoxin/Ferredoxin Reductase |

| UbiI (VisC) | Prokaryotes (e.g., E. coli) | C5-Hydroxylation | 2-octaprenyl-6-methoxyphenol (B1238461) | 2-octaprenyl-6-methoxy-benzene-1,4-diol intermediate | FAD |

| UbiH | Prokaryotes (e.g., E. coli) | C1-Hydroxylation | 2-octaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol | Ubiquinol-8 | FAD |

Genetic and Molecular Regulation of Biosynthetic Enzymes

The synthesis of ubiquinone is a metabolically expensive process that is tightly regulated at multiple levels to meet the cell's physiological demands for energy production and antioxidant defense. This regulation includes transcriptional control of the biosynthetic genes and post-translational modifications that modulate enzyme activity and complex assembly. researchgate.net

The expression of genes encoding ubiquinone biosynthetic enzymes is controlled in response to environmental cues, particularly the availability of oxygen and the nature of the carbon source.

In E. coli, many of the ubi genes are organized into operons. For example, the ubiC and ubiA genes form the ubiCA operon. nih.gov The transcription of this operon is repressed in the presence of fermentable carbon sources like glucose and induced 2- to 3-fold when the bacteria are grown on oxidizable carbon sources, reflecting a greater need for respiratory chain components. nih.gov This regulation is mediated by global transcription factors such as the FNR (Fumarate and Nitrate Reduction) protein, which senses oxygen levels, and the ArcA/ArcB two-component system, which responds to the redox state of the respiratory chain. nih.govasm.org Similarly, the expression of the ubiG gene is higher under aerobic conditions, is decreased by glucose, and is positively regulated by the cyclic AMP (cAMP) receptor protein (CRP) complex. nih.govasm.orgnih.gov

In eukaryotes like S. cerevisiae, the expression of COQ genes is also highly regulated. researchgate.net Changes in the carbon source from fermentable (glucose) to non-fermentable (glycerol, lactate) lead to an upregulation of COQ gene expression to support respiratory metabolism. nih.gov Furthermore, exposure to oxidative stress can induce the expression of specific COQ genes through the action of stress-responsive transcription factors like Msn2/4p, Yap1p, and Hsf1p. researchgate.net

Beyond transcriptional control, the activity of the ubiquinone biosynthetic pathway is regulated by post-translational modifications (PTMs) and the assembly of enzymes into a multi-subunit complex. researchgate.netwikipedia.org PTMs are covalent changes to proteins after their synthesis and are critical for modulating enzyme activity, stability, and localization. nih.govmdpi.comembopress.org

In yeast, most of the Coq proteins (Coq3-Coq9) assemble into a large, mitochondria-localized complex known as the "CoQ synthome" or "Complex Q". nih.govresearchgate.net The formation of this complex is believed to be essential for the efficient synthesis of CoQ, likely by channeling the hydrophobic intermediates between active sites. researchgate.netnih.gov The assembly of this complex is a key regulatory point. It is initiated by the production of an early lipid intermediate, and the Coq4 protein appears to act as a scaffold, with the Coq8 protein (a kinase-like protein) being essential for the formation of a stable pre-complex. researchgate.netmdpi.com

Phosphorylation is another critical PTM that regulates the pathway. In yeast, the activity of Coq7, the hydroxylase that acts on the intermediate 5-demethoxy-Q₆ (DMQ₆), is regulated by a phosphorylation cycle. researchgate.net When Coq7 is phosphorylated, it is less active. To increase the rate of CoQ synthesis, the phosphatase Ptc7p dephosphorylates Coq7, thereby activating it. researchgate.net This mechanism allows for rapid modulation of the pathway's output in response to cellular needs without requiring new protein synthesis. While specific PTMs for every enzyme in the pathway are not fully elucidated, it is a common mechanism for regulating metabolic enzyme function. nih.govnih.gov

Subcellular Localization of Biosynthetic Machinery (e.g., Mitochondrial Association)europa.eu

The biosynthetic machinery responsible for producing Coenzyme Q, including the intermediate this compound, is highly organized within the cell to ensure efficiency and proper channeling of hydrophobic intermediates. nih.gov

Primary Localization: The Inner Mitochondrial Membrane The vast majority of CoQ biosynthesis in eukaryotes occurs in the mitochondria. nih.govmdpi.com The enzymes involved, known as COQ proteins, are encoded by nuclear genes, synthesized in the cytosol, and then imported into the mitochondria. nih.gov These proteins assemble into a large, multi-enzyme complex often referred to as the "CoQ synthome" or "Complex Q". nih.govnih.govnih.gov This complex is strategically located on the matrix-facing side of the inner mitochondrial membrane (IMM). nih.govnih.gov This localization is critical as it places the pathway in close proximity to the electron transport chain, where CoQ performs its canonical function. nih.govoup.com The enzyme COQ3, which catalyzes the methylation step just prior to the formation of our target compound, is confirmed to be a peripheral protein associated with the matrix-side of the IMM. ebi.ac.uk

Association with Contact Sites Research has shown that the CoQ synthome is often found near mitochondrial contact sites, specifically the mitochondria-ER contact sites (MAMs, or Mitochondria-Associated Membranes). nih.govmdpi.com This proximity is thought to be functionally important, potentially facilitating the import of precursors into the mitochondria or the export of the final CoQ product to other cellular membranes like the endoplasmic reticulum. nih.govmdpi.com

Extramitochondrial Biosynthesis: The Golgi Apparatus While mitochondria are the primary site, a parallel pathway for CoQ biosynthesis exists in the Golgi apparatus. nih.govnih.govnih.gov This non-mitochondrial synthesis is carried out by the enzyme UBIAD1, a prenyltransferase that is a homolog of the mitochondrial COQ2 enzyme. nih.govresearchgate.net This pathway contributes to the non-mitochondrial pool of CoQ, which is vital for its antioxidant role in protecting other cellular and plasma membranes from lipid peroxidation. mdpi.comnih.govnih.gov

The table below summarizes the key locations of the CoQ biosynthetic machinery.

| Location | Key Components | Primary Function |

| Inner Mitochondrial Membrane (Matrix Side) | CoQ Synthome (Complex Q) including COQ3, COQ6, etc. | Primary synthesis of CoQ for cellular respiration and other mitochondrial functions. nih.govnih.gov |

| Mitochondria-ER Contact Sites (MAMs) | CoQ Synthome | Potential site for precursor import and/or CoQ export and distribution. nih.govmdpi.com |

| Golgi Apparatus | UBIAD1 (COQ2 homolog) | Synthesis of a non-mitochondrial CoQ pool for antioxidant protection of other membranes. nih.govnih.govresearchgate.net |

Chemical Synthesis and Derivatization Strategies for Academic Research

Total Synthesis Approaches for Prenylated Phenols

The total synthesis of a polyprenylated phenol (B47542) is typically a convergent process. The main fragments—the substituted phenolic ring and the long, unsaturated isoprenoid chain—are often prepared separately before being joined. This modular approach allows for flexibility in creating analogues with different substitution patterns on either the ring or the side chain.

A fundamental challenge in the synthesis of molecules like 2-Methoxy-6-(all-trans-nonaprenyl)phenol is the attachment of a long, lipophilic alkyl chain to an aromatic ring. The classic method for this transformation is the Friedel-Crafts alkylation. wikipedia.orgjk-sci.com This reaction involves treating a phenol with an alkylating agent, such as a long-chain alkene or alcohol, in the presence of an acid catalyst. researchgate.netresearchgate.net

The choice of catalyst is critical and can range from strong Lewis acids like aluminum chloride (AlCl₃) to solid acid catalysts such as zeolites or sulfated metal oxides. jk-sci.comresearchgate.net These catalysts facilitate the formation of a carbocation from the alkylating agent, which then attacks the electron-rich phenol ring. However, this reaction is not without its challenges. Key issues include:

Regioselectivity: The hydroxyl group of a phenol directs incoming electrophiles to the ortho and para positions. Controlling the ratio of these isomers can be difficult. stackexchange.com

Polyalkylation: The first alkyl group added to the ring can activate it further, leading to the addition of multiple alkyl chains. jk-sci.com Using a large excess of the aromatic reactant can help minimize this side reaction. jk-sci.com

Carbocation Rearrangement: Primary and secondary alkyl groups can rearrange to form more stable carbocations, leading to a mixture of products with different chain structures. jk-sci.com

Modern approaches often utilize milder and more selective catalysts to overcome these limitations. For instance, certain zeolite catalysts can provide shape selectivity, favoring the formation of the para-isomer due to steric constraints within their pores. google.com

| Catalyst System | Alkylating Agent | Key Characteristics | Reference |

|---|---|---|---|

| AlCl₃, AlBr₃ (Strong Lewis Acids) | Alkyl Halides, Alkenes | Highly active but can lead to polyalkylation and rearrangements. | jk-sci.com |

| Fe₂O₃·SO₄²⁻ (Solid Superacid) | Long Chain Alcohols | Offers good catalytic performance and can be recycled. | researchgate.net |

| Zeolites (e.g., ZSM-12, HY) | Alkenes, Alcohols | Shape-selective, often favoring para-alkylation; can be sensitive to reaction conditions. | researchgate.netgoogle.com |

| ZnCl₂/CSA (Dual Catalyst) | Secondary Alcohols | Promotes site-selective alkylation with a modest preference for the ortho position. | bohrium.com |

For the synthesis of this compound, the prenyl chain must be installed specifically at the ortho position to the hydroxyl group. Standard Friedel-Crafts conditions often yield a mixture of ortho and para products. Therefore, more sophisticated, regioselective methods are required.

One of the most powerful techniques is Directed ortho-Metalation (DoM) . In this strategy, a directing group (DG) on the aromatic ring, often a protected hydroxyl or methoxy (B1213986) group, coordinates to an organolithium reagent (e.g., n-butyllithium). This directs the deprotonation to the adjacent ortho position, creating a stabilized aryl anion. This anion can then be trapped by an electrophile, such as a nonaprenyl bromide, to install the side chain with high regioselectivity.

Another effective strategy involves the generation of an ortho-quinone methide intermediate. These highly reactive species can be generated from ortho-substituted phenols and subsequently undergo a nucleophilic attack by a suitable carbon nucleophile, leading to the formation of an ortho-alkylated phenol. This method offers generality and flexibility in preparing various ortho-prenylated phenol derivatives.

| Strategy | Mechanism | Advantages | Limitations |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | Deprotonation at the ortho position guided by a directing group, followed by alkylation. | Excellent regioselectivity for the ortho position. | Requires strongly basic conditions and protection of the acidic phenolic proton. |

| ortho-Quinone Methide Chemistry | Nucleophilic addition to a transient o-quinone methide intermediate. | High generality and flexibility; avoids harsh organometallic reagents. | The generation of the intermediate may require specific precursors and conditions. |

| Claisen Rearrangement | Thermal or Lewis acid-catalyzed rearrangement of an allyl aryl ether. | Atom-economical and provides direct access to ortho-allyl phenols. | Limited to allyl groups; requires synthesis of the ether precursor. |

Isotopic labeling is a crucial technique for tracking the metabolic fate of a compound in biological systems. wikipedia.org The synthesis of an isotopically labeled version of this compound can be achieved by incorporating stable isotopes (e.g., ²H, ¹³C) or radioisotopes (e.g., ¹⁴C) at specific positions. Metabolic labeling studies using precursors like ¹³C₆-labeled 4-hydroxybenzoic acid (4HB) have become the method of choice for tracking Coenzyme Q biosynthesis. nih.govnih.govescholarship.org

Synthetic labeling strategies can be designed to introduce isotopes into different parts of the molecule:

Labeling the Methoxy Group: This is one of the most straightforward approaches. The final step in the synthesis, the methylation of the catechol precursor (2-hydroxy-6-(all-trans-nonaprenyl)phenol), can be performed using an isotopically labeled methylating agent like ¹³C-methyl iodide (¹³CH₃I) or deuterated methyl iodide (CD₃I).

Labeling the Aromatic Ring: To label the phenolic core, the synthesis can begin with a commercially available labeled starting material, such as ¹³C₆-phenol or ¹³C₆-guaiacol. All subsequent synthetic steps would carry this labeled core through to the final product.

Labeling the Polyprenyl Chain: This is the most synthetically demanding approach. It requires the bottom-up synthesis of the nonaprenyl side chain from small, isotopically labeled building blocks, such as labeled isoprene (B109036) or acetate. This allows for the precise placement of labels to study the metabolism or degradation of the side chain.

| Target Position | Labeling Reagent / Precursor | Isotopes | Application |

|---|---|---|---|

| Methoxy Group | ¹³CH₃I, CD₃I | ¹³C, ²H (D) | Tracing methyl group transfer and metabolism. |

| Aromatic Ring | ¹³C₆-Phenol | ¹³C | Following the fate of the entire benzoquinone core. nih.gov |

| Polyprenyl Chain | Labeled isoprene or acetate | ¹³C, ¹⁴C, ²H (D) | Studying side-chain biosynthesis, modification, and degradation. |

Preparation of Structural Analogues and Inhibitors for Enzymatic Studies

To investigate the function and mechanism of enzymes involved in biosynthetic pathways, such as the Coenzyme Q synthome, researchers often require structural analogues of the natural substrates. nih.gov Chemically synthesizing analogues of this compound allows for systematic modification of its structure to probe enzyme-substrate interactions or to create specific inhibitors. For example, farnesylated analogs have been synthesized to study Coenzyme Q biosynthesis in vitro. ebi.ac.uk

Key modifications can include:

Altering the Polyprenyl Chain: Synthesizing analogues with shorter (e.g., farnesyl, geranylgeranyl) or longer isoprenoid chains can reveal the geometric constraints of an enzyme's active site. Truncated chains can also improve aqueous solubility for in vitro assays.

Modifying Ring Substituents: The methoxy group can be replaced with other alkoxy groups (ethoxy, propoxy) to study steric and electronic effects. It can also be removed to create a simple phenol or replaced with a hydroxyl group to yield the corresponding catechol, which is itself a biosynthetic precursor.

Introducing Probes or Blocking Groups: Incorporating fluorine atoms onto the ring or side chain can serve as a sensitive probe for NMR studies or can block metabolic hydroxylation steps. Other functional groups can be introduced to act as irreversible inhibitors or to attach fluorescent tags.

| Analogue Type | Structural Modification | Purpose in Enzymatic Studies |

|---|---|---|

| Chain Length Variants | Replace nonaprenyl with farnesyl or decaprenyl. | Probe substrate specificity of prenyltransferases and modifying enzymes. |

| Ring Substituent Variants | Replace -OCH₃ with -OH, -H, or -OC₂H₅. | Determine the importance of the methoxy group for enzyme recognition and catalysis. |

| Fluorinated Analogues | Introduce a fluorine atom on the aromatic ring. | Serve as ¹⁹F NMR probes for binding studies; potentially block metabolism. |

| Terminal Functionalized Chains | Add an azide or alkyne group to the end of the prenyl chain. | Enable "click chemistry" for linking to affinity resins or fluorescent probes. |

Chemoenzymatic Synthesis Exploiting Biosynthetic Enzymes in vitro

A powerful modern approach that combines the flexibility of chemical synthesis with the unparalleled selectivity of biological catalysts is chemoenzymatic synthesis. This strategy is particularly useful for steps that are difficult to control with conventional chemistry, such as specific hydroxylations or methylations on a complex scaffold.

In the context of this compound, a chemoenzymatic route would involve the chemical synthesis of its immediate precursor, 2-hydroxy-6-(all-trans-nonaprenyl)phenol (the catechol intermediate). This synthetic substrate would then be used in an in vitro enzymatic reaction. The final O-methylation step could be catalyzed by a purified O-methyltransferase enzyme, such as Coq3 from yeast or its bacterial homolog UbiG. ebi.ac.uk

This process requires:

A robust chemical synthesis of the polyprenylated catechol precursor.

Expression and purification of the desired O-methyltransferase enzyme.

The methyl donor cofactor, S-adenosylmethionine (SAM).

An optimized reaction buffer to ensure enzyme stability and activity.

The primary advantage of this method is the exquisite regioselectivity of the enzyme, which will specifically methylate the correct hydroxyl group, avoiding the need for complex protection-deprotection schemes that would be necessary in a purely chemical approach. This leads to a cleaner reaction with higher yields of the desired product.

Molecular and Cellular Mechanisms of Biological Action

Role in Cellular Electron Transport Chain Function

The primary function of 2-Methoxy-6-(all-trans-nonaprenyl)phenol in the cell is to serve as a direct precursor to ubiquinone. Ubiquinone is an essential electron carrier in the mitochondrial electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane that are responsible for generating the vast majority of cellular ATP through oxidative phosphorylation. researchgate.netuniprot.org

Specifically, ubiquinone shuttles electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (ubiquinone:cytochrome c oxidoreductase). uniprot.orgnih.gov The molecule this compound is a key intermediate in the pathway that builds the final ubiquinone structure. researchgate.netmdpi.com Therefore, the proper synthesis of this compound is a prerequisite for a functional electron transport chain.

Impact on Mitochondrial Respiration and Bioenergetics (pre-clinical models)

For instance, in preclinical models, the knockout of the RTN4IP1 gene, which is involved in the regulation of CoQ biosynthesis, resulted in markedly decreased levels of CoQ9 and impaired cellular respiration. nih.govnih.gov Muscle-specific knockdown of the RTN4IP1 homolog in flies led to impaired muscle function, a phenotype that could be rescued by dietary supplementation with a soluble form of CoQ. nih.govebi.ac.uk These findings underscore the critical role of the biosynthetic pathway, including the formation of this compound, in maintaining mitochondrial respiratory capacity.

| Model System | Genetic Modification | Observed Phenotype | Reference |

| Mouse Myoblasts | Rtn4ip1-knockout | Markedly decreased CoQ9 levels, impaired cellular respiration | nih.govnih.gov |

| Drosophila melanogaster (Flies) | Muscle-specific dRtn4ip1 knockdown | Impaired muscle function | nih.govebi.ac.uk |

Modulation of Cellular Lipid Composition and Membrane Dynamics (e.g., in Bacteria)

While direct studies on the specific effects of this compound on bacterial lipid composition and membrane dynamics are limited, the localization of related enzymes suggests a close association with the bacterial cell membrane. The enzyme 2-polyprenyl-6-methoxyphenol hydroxylase, which acts on a similar substrate, is found in the membrane of some bacteria. researchgate.net This suggests that the biosynthesis of ubiquinone from polyprenylphenol precursors occurs within the bacterial membrane.

Polyphenolic compounds, in general, are known to interact with and modulate the properties of bacterial membranes. nih.gov They can insert into the lipid bilayer, altering its fluidity and permeability, which can contribute to their antimicrobial effects. acs.org The long, lipophilic all-trans-nonaprenyl tail of this compound would facilitate its insertion into the hydrophobic core of the bacterial membrane, potentially influencing the packing and organization of the surrounding lipid molecules. This interaction could be crucial for its subsequent enzymatic modifications within the membrane environment.

Precursor for Bioactive Ubiquinone: Consequences of Pathway Perturbations (e.g., decreased CoQ levels)

The conversion of this compound is a critical step in the multi-stage process of ubiquinone biosynthesis. Perturbations in this pathway that lead to a decrease in the levels of this precursor or inhibit its subsequent conversion will inevitably result in a deficiency of bioactive ubiquinone.

Decreased levels of Coenzyme Q have significant physiological consequences due to its central role in cellular energy production and as a potent antioxidant. A deficiency in CoQ can lead to impaired mitochondrial function, increased oxidative stress, and has been implicated in a variety of human diseases. Studies on genetic defects in the CoQ biosynthetic pathway have highlighted the critical nature of each intermediate, including the polyprenylphenol precursors. For example, deficiencies in the enzymes that catalyze the steps leading to and from this compound can result in severe mitochondrial disorders.

Molecular Interactions with Regulatory Proteins and Enzymes (e.g., RTN4IP1's role in CoQ synthesis regulation)

Recent research has shed light on the intricate regulatory mechanisms governing ubiquinone biosynthesis. The protein Reticulon 4-interacting protein 1 (RTN4IP1) has been identified as a key player in this process. nih.govebi.ac.uk RTN4IP1 is a mitochondrial NAD(P)H oxidoreductase that is essential for the later stages of Coenzyme Q synthesis. nih.govebi.ac.uk

Specifically, RTN4IP1 has been shown to regulate the O-methylation activity of COQ3. nih.govebi.ac.uk In the ubiquinone biosynthetic pathway, COQ3 is the O-methyltransferase responsible for two methylation steps, one of which involves the conversion of a dihydroxy-polyprenylbenzoate intermediate that ultimately leads to the formation of this compound. nih.gov The interaction between RTN4IP1 and the CoQ biosynthetic machinery highlights a sophisticated level of regulation, ensuring the efficient production of ubiquinone. A deficiency in RTN4IP1 has been shown to impair CoQ biosynthesis, further emphasizing the importance of the regulatory network that controls the flux through this vital metabolic pathway.

| Protein/Enzyme | Function in Ubiquinone Biosynthesis | Interaction with this compound pathway | Reference |

| COQ3 | O-methyltransferase catalyzing two methylation steps in CoQ biosynthesis. | Involved in the methylation steps leading to the formation of the methoxy (B1213986) group on the benzene (B151609) ring. | nih.gov |

| RTN4IP1 | Mitochondrial NAD(P)H oxidoreductase that regulates CoQ synthesis. | Regulates the O-methylation activity of COQ3, thereby influencing the production of this compound precursors. | nih.govebi.ac.uk |

Advanced Analytical and Structural Characterization in Research

High-Resolution Mass Spectrometry for Metabolomics and Pathway Flux Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the study of 2-Methoxy-6-(all-trans-nonaprenyl)phenol, offering unparalleled sensitivity and specificity for its identification within complex biological matrices. In metabolomics, HRMS enables the precise mass measurement of the compound, facilitating its distinction from other structurally similar metabolites. nih.gov This is critical for mapping its presence and fluctuations within the ubiquinone biosynthesis pathway.

Pathway flux analysis, which investigates the rate of metabolic reactions, can be enhanced by HRMS. By tracking the incorporation of stable isotopes into this compound and its downstream products, researchers can quantify the metabolic flux through this specific biochemical route. mdpi.com This provides insights into the efficiency and regulation of ubiquinone synthesis.

Targeted mass spectrometric methods, such as Parallel Reaction Monitoring (PRM), offer a highly selective and sensitive means of quantifying specific intermediates like this compound. nih.gov PRM, performed on high-resolution instruments like quadrupole-equipped Orbitrap mass spectrometers, allows for the simultaneous monitoring of all product ions of a target precursor ion. nih.gov This contrasts with selected reaction monitoring (SRM) by providing a more comprehensive fragmentation pattern, which increases confidence in compound identification and quantification, especially in complex biological samples. nih.govnih.gov This technique is particularly advantageous for its wide dynamic range and high selectivity, minimizing interferences from the sample matrix. nih.gov

| Analytical Technique | Application in Studying this compound | Key Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination for identification in metabolomics studies. | High accuracy and resolution, enabling distinction from isobaric compounds. nih.gov |

| Pathway Flux Analysis with HRMS | Quantifying the rate of ubiquinone biosynthesis through this intermediate. | Provides dynamic information about metabolic pathways. mdpi.com |

| Parallel Reaction Monitoring (PRM) | Targeted quantification of this compound and other pathway intermediates. | High selectivity, sensitivity, and comprehensive fragmentation data for confident identification. nih.govnih.gov |

Advanced Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Chromatographic methods are indispensable for the isolation and quantification of this compound from biological extracts. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating this lipophilic molecule from other lipids and intermediates in the ubiquinone pathway. The choice of stationary and mobile phases is optimized to achieve efficient separation based on the compound's polarity and long nonaprenyl tail.

Gas Chromatography (GC) can also be employed, often after derivatization to increase the volatility of the phenolic group. nih.gov In one study, methoxyphenols were effectively separated using a capillary column with a diphenyl-poly(dimethylsiloxane) copolymer. nih.gov Both HPLC and GC are routinely coupled with mass spectrometry (LC-MS and GC-MS) for definitive identification and quantification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule. nih.gov

| NMR Technique | Information Gained for this compound |

| ¹H NMR | Confirms proton environments, including the trans stereochemistry of the polyprenyl chain and substitution pattern of the aromatic ring. chemicalbook.comchegg.com |

| ¹³C NMR | Determines the chemical shift of each carbon atom, confirming the carbon skeleton. nih.gov |

| 2D NMR | Establishes the connectivity between atoms, providing definitive structural elucidation. |

Spectroscopic Methods for Monitoring Enzymatic Reactions and Compound Transformations (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy is a valuable tool for monitoring enzymatic reactions involving this compound. The phenolic ring of this compound exhibits a characteristic UV absorbance maximum. nih.gov As the compound is transformed into subsequent intermediates in the ubiquinone pathway, such as the introduction of another hydroxyl group, the chromophore is altered, leading to a shift in the UV-Vis spectrum. This spectral change allows for real-time monitoring of the enzymatic reaction rate. For instance, the conversion of this compound can be followed by observing the change in absorbance at a specific wavelength.

Isotopic Tracing and Detection Methods (e.g., Using Carbon Isotopes, Tritium) for Biosynthesis Studies

Isotopic tracing is a fundamental technique for elucidating the biosynthetic pathway of ubiquinone-9, including the role of this compound. In these studies, precursors labeled with stable isotopes (like ¹³C or ¹⁴C) or radioactive isotopes (like ³H, tritium) are introduced into the biological system. nih.govnoaa.gov

For example, by using methionine labeled with a ¹⁴C-methyl group, researchers have demonstrated its role as a methyl group donor in the formation of the methoxy (B1213986) group of this compound. nih.gov Similarly, labeling mevalonic acid, a precursor to the isoprenoid side chain, with tritium (B154650) has been used to track the synthesis of the nonaprenyl tail. nih.gov The labeled this compound and its metabolites can then be isolated and the location and amount of the isotopic label determined, providing definitive evidence of the biosynthetic route. nih.gov

Structure Activity Relationship Sar and Computational Studies

Structure-Enzyme Activity Relationships of the Polyprenyl Phenol (B47542) Scaffold

The efficiency with which 2-methoxy-6-(all-trans-nonaprenyl)phenol is converted into downstream products is highly dependent on specific features of its polyprenyl chain and the substituents on its aromatic ring. These structural elements are key determinants for enzyme recognition and catalytic activity.

The length of the polyisoprenoid tail is a critical factor governing the interaction of polyprenyl phenols with the enzymes of the CoQ biosynthetic pathway. Different organisms synthesize CoQ variants with different chain lengths, and the enzymatic machinery is specifically adapted to these variations. For instance, Saccharomyces cerevisiae primarily produces CoQ6 (30 carbons), Escherichia coli produces CoQ8 (40 carbons), and humans synthesize CoQ10 (50 carbons). nih.gov The enzyme responsible for attaching the prenyl chain, a polyprenyl transferase, exhibits substrate specificity that dictates the final length of the tail. nih.gov

Studies have shown that while the core enzymatic modifications of the aromatic ring can proceed with some flexibility in prenyl chain length, the efficiency of these reactions is often optimal for the native chain length. Research on the effects of various all-trans-polyprenols has indicated that longer chains, such as solanesol (B192409) derivatives, can effectively enhance CoQ biosynthesis, whereas shorter derivatives like those from farnesol (B120207) and geranylgeraniol (B1671449) are less effective or inactive. nih.gov This suggests that the enzymes involved in the subsequent modification steps, such as hydroxylases and methyltransferases, have a binding pocket or channel that best accommodates the specific length of the polyprenyl tail native to the organism.

The manipulation of prenyl chain length has been achieved experimentally by expressing heterologous prenyltransferases, which has further confirmed the role of the chain in enzyme specificity. nih.gov The physical properties conferred by the long, hydrophobic tail, such as membrane anchoring and positioning of the phenolic head for enzymatic attack, are indispensable for efficient biosynthesis.

Table 1: Influence of Polyprenol Chain Length on Coenzyme Q Biosynthesis

| Polyprenol Derivative | Chain Length (Isoprene Units) | Effect on CoQ Biosynthesis |

|---|---|---|

| Farnesol | 3 | No significant effect nih.gov |

| Geranylgeraniol | 4 | No significant effect nih.gov |

The pattern of substitution on the phenolic ring is paramount for the sequential enzymatic modifications that lead to the final benzoquinone structure of CoQ. The starting precursor for the ring can vary, with 4-hydroxybenzoic acid (4HB) being a classic example. nih.gov However, the pathway can also utilize other precursors, indicating some flexibility. nih.gov

For the intermediate this compound, the existing methoxy (B1213986) group and the hydroxyl group are critical signals for the subsequent enzymatic steps. The hydroxyl group is the site of further oxidation, and the methoxy group, along with others added in later steps, dictates the final redox potential of the CoQ molecule. Studies on related pathways have shown that the presence and position of hydroxyl and other groups on aromatic precursors are key for their incorporation into CoQ. For example, the flavonoid kaempferol, which has a specific hydroxylation pattern, has been shown to be incorporated into CoQ, underscoring the importance of these substituents. nih.gov

The conversion rates are highly sensitive to these substitutions. The absence or alteration of a required substituent can halt the biosynthetic process, leading to the accumulation of intermediate compounds. For example, in yeast mutants, the lack of a specific hydroxylase (Coq7) prevents the conversion of an early intermediate, demonstrating the strict structural requirements of the enzymes. nih.gov The amino group in an alternative precursor, p-aminobenzoic acid (pABA), must be converted to a hydroxyl group for biosynthesis to proceed, highlighting the enzyme's specificity for the hydroxyl substituent at that position. nih.gov

Computational Chemistry and Molecular Modeling

To complement experimental data, computational methods provide a window into the molecular interactions that are otherwise difficult to observe. These techniques allow for a detailed analysis of how this compound and related molecules interact with the biosynthetic enzymes.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein. This method has been applied to understand the interaction of CoQ intermediates with the enzymes of the biosynthetic pathway. Docking studies can reveal the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

While specific docking studies on this compound are not widely published, research on the broader class of CoQ intermediates and related enzymes provides valuable insights. For instance, docking of Coenzyme Q10 with proteins involved in related signaling pathways, such as GSK-3β, has demonstrated strong binding affinities, suggesting specific and stable interactions. antpublisher.com These studies typically show that the long, hydrophobic prenyl tail anchors the molecule within the membrane-spanning domains of the enzyme, while the aromatic head is positioned in the active site for catalysis. The specific orientation is crucial for the enzymatic reaction to occur.

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-protein interactions than static docking studies. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose and the conformational changes that may occur in both the ligand and the protein upon binding.

MD simulations have been used to study the stability of Coenzyme Q10 in lipid nanocarriers, confirming the stability of certain formulations. nih.gov In the context of enzyme-ligand interactions, MD can reveal the flexibility of the prenyl chain and how it adapts to the enzyme's binding tunnel. It can also show how the phenolic head is stabilized in the active site through a network of interactions, which is essential for efficient catalysis. nih.gov These simulations can help to understand how mutations in the enzyme might affect ligand binding and, consequently, the entire biosynthetic pathway.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.govresearchgate.net These methods can calculate properties like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.govresearchgate.net These properties are directly related to the molecule's reactivity.

For a molecule like this compound, quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack, which is crucial for understanding the enzymatic hydroxylation and methylation reactions it undergoes. The MEP can identify the regions of the molecule that are rich or poor in electrons, guiding the interaction with the enzyme's active site residues. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov Such calculations have been used to study the properties of various polyphenols and have shown a strong correlation between the electronic structure and the observed chemical behavior. scispace.com

Table 2: Key Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Coenzyme Q9 | CoQ9 |

| Coenzyme Q6 | CoQ6 |

| Coenzyme Q8 | CoQ8 |

| Coenzyme Q10 | CoQ10 |

| 4-hydroxybenzoic acid | 4HB |

| p-aminobenzoic acid | pABA |

| Farnesol | - |

| Geranylgeraniol | - |

| Solanesol | - |

| Kaempferol | - |

Chemoinformatic and Systems Biology Approaches for Pathway Reconstruction and Analysis

The biosynthesis of ubiquinone, a critical component of the electron transport chain, is a complex process involving a series of enzymatic modifications to a polyprenyl tail attached to a benzoquinone ring. This compound is a key intermediate in this pathway. Understanding the intricate network of reactions and regulatory mechanisms governing its formation and subsequent conversion relies heavily on chemoinformatic and systems biology approaches. These computational methods allow for the reconstruction of the biosynthetic pathway, analysis of its components, and prediction of molecular interactions.

Detailed research findings from chemoinformatic and systems biology studies have been instrumental in elucidating the ubiquinone biosynthetic pathway. Pathway databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome provide comprehensive maps of the reactions and enzymes involved. kegg.jpreactome.orggenome.jpgenome.jp These resources serve as a foundation for systems-level analysis.

The enzymes responsible for ubiquinone biosynthesis are often organized into a multi-enzyme complex, sometimes referred to as the "CoQ-synthome" or "complex Q". nih.gov This complex is thought to enhance the efficiency of the pathway by channeling intermediates between enzymatic active sites. Systems biology approaches, including proteomics and protein-protein interaction studies, have been crucial in identifying the components of this complex and their interdependencies. nih.gov For instance, the deletion of one of the COQ genes in yeast can lead to the instability and degradation of other Coq proteins, highlighting the importance of the complex's integrity. nih.gov

Computational models are being developed to simulate the kinetics of the ubiquinone biosynthetic pathway and its integration with other metabolic networks, such as the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. nih.gov These models can help predict the flux of intermediates through the pathway and identify potential bottlenecks or regulatory points. Furthermore, chemoinformatic tools are employed to identify and characterize the proteins that bind to ubiquinone and its precursors. nih.gov This includes the prediction of binding domains and motifs, which can provide insights into the function of previously uncharacterized proteins. nih.gov

The regulation of the ubiquinone biosynthesis pathway is also a subject of systems-level investigation. Studies have shown that the expression of genes involved in this pathway can be regulated at both the transcriptional and post-transcriptional levels, often in response to the cell's metabolic state. researchgate.net For example, the expression of the COQ7 gene, a central regulator of the pathway, is influenced by the RNA-binding protein HuR. csic.es

In prokaryotes, alternative, oxygen-independent pathways for ubiquinone biosynthesis have been discovered through comparative genomics and systems analysis, revealing the metabolic flexibility of these organisms. nih.gov

The following tables provide a summary of the key enzymes involved in the eukaryotic ubiquinone biosynthetic pathway and the predicted interactions between them, illustrating the type of data generated through chemoinformatic and systems biology approaches.

Interactive Data Table: Key Enzymes in the Eukaryotic Ubiquinone Biosynthetic Pathway

| Gene | Protein Name | Function |

| COQ1 | Polyprenyl synthetase | Synthesizes the polyprenyl tail |

| COQ2 | p-hydroxybenzoate polyprenyltransferase | Attaches the polyprenyl tail to p-hydroxybenzoate |

| COQ3 | O-methyltransferase | Catalyzes two O-methylation steps, including the formation of this compound |

| COQ4 | Scaffolding protein | Essential for the assembly and stability of the CoQ-synthome |

| COQ5 | C-methyltransferase | Catalyzes a C-methylation step |

| COQ6 | Monooxygenase | Catalyzes a hydroxylation step |

| COQ7 | Monooxygenase | Catalyzes a hydroxylation step |

| COQ8A/B | Atypical kinase | Regulatory protein, may be involved in phosphorylation of other Coq proteins |

| COQ9 | Lipid-binding protein | Binds to CoQ intermediates and may be involved in their transfer within the complex |

| COQ10A/B | CoQ-binding protein | May be involved in the transport or function of the final CoQ product |

Interactive Data Table: Predicted Protein-Protein Interactions in the Human CoQ-Synthome

| Interacting Protein 1 | Interacting Protein 2 | Evidence |

| COQ3 | COQ4 | Co-immunoprecipitation, Yeast two-hybrid |

| COQ3 | COQ5 | Co-immunoprecipitation |

| COQ4 | COQ5 | Co-immunoprecipitation, Yeast two-hybrid |

| COQ4 | COQ6 | Co-immunoprecipitation |

| COQ4 | COQ7 | Co-immunoprecipitation |

| COQ4 | COQ9 | Co-immunoprecipitation |

| COQ5 | COQ6 | Co-immunoprecipitation |

| COQ7 | COQ9 | Affinity Capture-MS |

Future Research Directions and Potential Academic Applications

Comprehensive Elucidation of Regulatory Networks Governing Ubiquinone Biosynthesis

The biosynthesis of ubiquinone is a tightly regulated process, essential for cellular energy metabolism. mdpi.com However, the precise regulatory networks governing this pathway, particularly in response to varying metabolic states and environmental cues, are not fully understood. Future research should focus on identifying the transcription factors, signaling molecules, and feedback mechanisms that control the expression of genes involved in the synthesis of 2-Methoxy-6-(all-trans-nonaprenyl)phenol and its subsequent conversion to ubiquinone.

In prokaryotes like Escherichia coli, the expression of the ubiCA operon, which is involved in the initial steps of the pathway, is influenced by the type of carbon source available, with oxidizable sources leading to increased expression. nih.govresearchgate.net The regulatory proteins ArcA and Fnr also play a role. nih.gov However, the regulation of the later steps, including the enzymes that modify the benzoquinone ring of intermediates like this compound, is less clear. Studies have shown that an increased pool of ubiquinone can lead to changes in the expression of other respiratory components, suggesting complex feedback loops that require further investigation. acs.org Research into how the cell senses the levels of CoQ and its precursors, including this compound, and adjusts the biosynthetic rate accordingly, is a critical area for future exploration.

Discovery and Characterization of Novel Enzymes and Cofactors in the Pathway

While the main enzymatic steps in ubiquinone biosynthesis have been outlined, several enzymes and cofactors remain uncharacterized or have functions that are not fully elucidated. nih.govcapes.gov.br The pathway involves a series of hydroxylation, methylation, and decarboxylation reactions. frontiersin.org this compound itself is a product of one such modification and the substrate for the next.

Recent discoveries have highlighted the complexity of this pathway, including the existence of an oxygen-independent route for ubiquinone biosynthesis in some bacteria, which involves a novel set of proteins (UbiT, UbiU, and UbiV) and a new class of O2-independent hydroxylases. nih.govpasteur.fr In eukaryotes, accessory proteins such as COQ4, COQ8, COQ9, and COQ11 are essential for the assembly and function of a multi-protein "synthome" or "Complex Q" that carries out the final steps of CoQ biosynthesis. mdpi.comnih.govnih.gov The precise molecular functions of many of these accessory proteins are still under investigation. nih.gov Future research should aim to identify any remaining unknown enzymes and to fully characterize the roles of these accessory proteins and cofactors, such as the ferredoxin Yah1 and ferredoxin reductase Arh1, which are required for the function of the hydroxylase Coq6 in yeast. mdpi.comnih.gov

Table 1: Key Proteins in Ubiquinone Biosynthesis This table is interactive. Click on the headers to sort.

| Protein/Gene | Organism/Family | Function in Pathway | Citation |

|---|---|---|---|

| UbiG / COQ3 | E. coli / Yeast | O-methyltransferase, involved in methylation steps. ebi.ac.uk | ebi.ac.uk |

| UbiI, UbiH, UbiF | E. coli | Flavin-dependent monooxygenases (hydroxylases). nih.govoup.com | nih.govoup.com |

| UbiT, UbiU, UbiV | Bacteria | Components of a novel O2-independent biosynthesis pathway. nih.govpasteur.fr | nih.govpasteur.fr |

| COQ4, COQ8, COQ9 | Eukaryotes | Accessory proteins essential for the CoQ synthome. nih.govnih.gov | nih.govnih.gov |

| Coq7 / Mclk1 | Yeast / Mammals | Di-iron protein, penultimate enzyme in the pathway. nih.govnih.gov | nih.govnih.gov |

Development of Research Tools and Inhibitors to Probe Ubiquinone Metabolism

To fully dissect the ubiquinone biosynthetic pathway, the development of specific research tools is paramount. This includes the creation of potent and selective inhibitors for the enzymes involved, as well as advanced analytical techniques to trace the flow of metabolites.

The development of TTP-UNC-CA157, a specific inhibitor targeting the human COQ8A/B proteins, represents a significant step forward in creating chemical probes to study the function of individual components of the CoQ synthome. eurekalert.org Similarly, compounds like 4-nitrobenzoate (B1230335) (4-NB) act as competitive inhibitors of the enzyme COQ2, providing a means to study the consequences of CoQ depletion. nih.gov Further medicinal chemistry efforts are needed to develop a broader portfolio of inhibitors for other enzymes in the pathway, which would allow for a more granular dissection of each step.

In parallel, advanced analytical methods are crucial. The use of stable isotope labeling with precursors like 13C6-labeled 4-hydroxybenzoic acid, coupled with high-performance liquid chromatography-mass spectrometry (HPLC-MS), has become a powerful method to track the synthesis of CoQ and identify its intermediates. nih.govcreative-proteomics.com Refining these metabolomic techniques will enable researchers to precisely quantify intermediates like this compound under various conditions and in different genetic backgrounds.

Applications in Metabolic Engineering and Synthetic Biology for Enhanced Ubiquinone Production

Coenzyme Q10 is a high-value compound used in supplements and cosmetics, making its production a key target for metabolic engineering. d-nb.inforesearchgate.netnih.gov Microorganisms are often used as cellular factories, and enhancing their production of CoQ10 is a major research goal. nih.gov Strategies often involve engineering the pathways that supply the two main precursors: the benzoquinone ring (derived from the shikimate pathway) and the isoprenoid side chain (derived from the mevalonate (B85504) or MEP pathway). frontiersin.orgd-nb.info

Future work in this area will likely involve more sophisticated synthetic biology approaches. researchgate.net This could include:

Pathway Optimization: Fine-tuning the expression of all ubi genes to eliminate bottlenecks in the conversion of precursors to the final product. d-nb.info

Reducing Competing Pathways: Knocking out or down-regulating genes that divert key precursors, such as chorismate and farnesyl diphosphate (B83284), into other metabolic routes. frontiersin.orgnih.gov

Heterologous Expression: Introducing genes from different organisms to create more efficient pathways. For example, expressing a decaprenyl diphosphate synthase in E. coli enables the production of the CoQ10 precursor tail, which is not native to the bacterium. frontiersin.orgnih.gov

Spatial Organization: Using synthetic compartmentalization to co-localize enzymes of the pathway, potentially increasing efficiency and flux. researchgate.net

These efforts will rely on a deep understanding of the enzymes that act upon intermediates such as this compound to ensure the entire pathway is optimized for maximal output.

Exploration of Cryptic or Unidentified Biological Roles of the Compound

While the primary role of the ubiquinone biosynthetic pathway is to produce CoQ for respiration, there is growing evidence that the molecule and its intermediates may have other biological functions. nih.govnih.gov The reduced form of CoQ, ubiquinol, is a potent lipid-soluble antioxidant. mdpi.comnih.gov It is plausible that intermediates in the pathway, including this compound and its downstream derivatives, could also possess antioxidant or other signaling properties.

Studies in mutant organisms that accumulate specific precursors have provided some clues. For example, in cells lacking the COQ7/MCLK1 enzyme, the precursor demethoxyubiquinone (DMQ) accumulates and can sustain a low level of mitochondrial respiration, indicating it has some capacity to function as an electron carrier. nih.gov It is unknown if this compound or other intermediates have similar or distinct cryptic roles. Future research could investigate whether these compounds can influence other cellular processes, such as gene expression, the regulation of the mitochondrial permeability transition pore, or extra-mitochondrial functions in other cellular membranes where CoQ has been found. nih.gov

Comparative Omics Studies to Understand Evolutionary Divergence in Ubiquinone Biosynthesis

The ubiquinone biosynthesis pathway shows significant diversity across different domains of life. nih.govmdpi.com Comparative genomics, transcriptomics, and proteomics can provide powerful insights into the evolutionary divergence of this pathway. Such studies can reveal how different organisms have adapted their CoQ synthesis to their specific metabolic needs and environments.

A key area of divergence is in the hydroxylation steps of the pathway. oup.comnih.gov While some organisms use flavin-dependent monooxygenases (FMOs), others use di-iron hydroxylases of the Coq7 family. nih.gov Comparative genomic and phylogenetic analyses have shown that the FMO-type hydroxylases have diversified through gene duplication, neofunctionalization, and subfunctionalization, leading to enzymes with different specificities. oup.comnih.gov There is also evidence for the parallel evolution of these enzymes and horizontal gene transfer events. nih.gov

Future comparative omics studies could focus on the evolution of the enzymes that modify this compound and its neighbors in the pathway. By comparing the genomes and proteomes of a wide range of organisms, researchers can identify novel enzyme families, understand how the CoQ synthome has evolved in different lineages, and uncover the evolutionary pressures that have shaped this vital metabolic route.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym | Role/Significance |

|---|---|---|

| This compound | - | Central intermediate in Ubiquinone-9 biosynthesis. ebi.ac.uk |

| Ubiquinone | Coenzyme Q (CoQ) | Final product, electron carrier, and antioxidant. nih.gov |

| Ubiquinol | CoQH2 | Reduced form of Ubiquinone. mdpi.com |

| 4-hydroxybenzoic acid | 4HB, pHBA | Aromatic ring precursor for CoQ biosynthesis. nih.govfrontiersin.org |

| Decaprenyl diphosphate | DPP | Isoprenoid side chain precursor for CoQ10. frontiersin.org |

| Chorismate | - | Precursor for 4-hydroxybenzoic acid in prokaryotes. nih.govresearchgate.net |

| Demethoxyubiquinone | DMQ | Precursor to ubiquinone, accumulates in some mutants. nih.gov |

| Farnesyl diphosphate | FPP | Isoprenoid building block. frontiersin.org |

| 4-nitrobenzoate | 4-NB | Competitive inhibitor of the enzyme COQ2. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-6-(all-trans-nonaprenyl)phenol, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step coupling of the phenolic core with the all-trans-nonaprenyl chain. For example, phenolic intermediates like 2-methoxy-6-hydroxyphenol can be functionalized via alkylation or Friedel-Crafts reactions using prenyl bromides. Structural confirmation of intermediates is critical; X-ray crystallography (as demonstrated for analogous compounds in Acta Crystallographica studies) ensures stereochemical fidelity . Key intermediates include halogenated phenolic precursors (e.g., 2-fluoro-6-methoxyphenylboronic acid derivatives), which facilitate Suzuki-Miyaura coupling for side-chain attachment .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) and high-resolution MS (HRMS) validate molecular weight and fragmentation patterns. NIST reference data for similar methoxy-prenylphenols provide benchmark spectra .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves the methoxy group (δ ~3.8 ppm for OCH₃) and prenyl chain protons (δ 1.5–2.1 ppm for CH₂/CH₃). 2D NMR (COSY, HSQC) confirms connectivity .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95%) and monitors degradation under varying pH/temperature conditions .

Advanced Research Questions

Q. What experimental strategies address stereochemical challenges in synthesizing the all-trans-nonaprenyl side chain?

- Methodological Answer : The all-trans configuration is critical for bioactivity. Strategies include:

- Stereoselective Prenylation : Use of chiral catalysts (e.g., palladium complexes) to control double-bond geometry during chain elongation .

- Crystallographic Validation : Single-crystal XRD (as in Acta Crystallographica studies) confirms trans stereochemistry in intermediates and final products .

- Dynamic Kinetic Resolution : Enzymatic or chemical methods to resolve racemic mixtures of prenyl intermediates .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from variability in:

- Purity Standards : Rigorous HPLC and NMR quantification (≥98% purity) minimizes batch-to-batch variability .

- Assay Conditions : Standardize cell-based assays (e.g., fixed pH, temperature, and solvent concentrations) to ensure reproducibility. For example, solubility in DMSO vs. aqueous buffers significantly impacts activity .

- Control Experiments : Include structurally analogous compounds (e.g., truncated prenyl chains) to isolate the contribution of the nonaprenyl group .

Q. What computational and experimental approaches predict the compound’s stability under physiological conditions?

- Methodological Answer :

- Thermodynamic Modeling : Use NIST reaction enthalpy data for methoxy-phenol derivatives to predict degradation pathways (e.g., oxidation at the phenolic -OH group) .

- Accelerated Stability Testing : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Adjust formulation (e.g., lyophilization with cyclodextrins) to enhance shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |